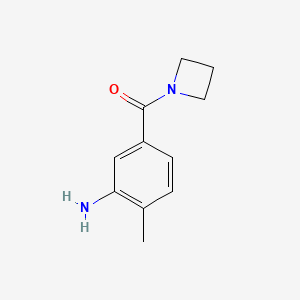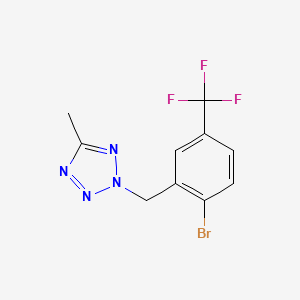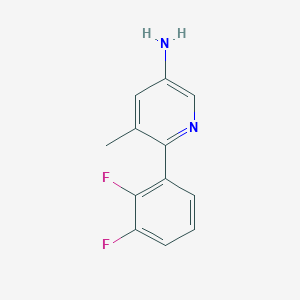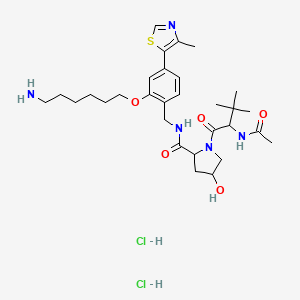![molecular formula C12H10BrF3O4 B12079428 Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate CAS No. 887267-61-0](/img/structure/B12079428.png)
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is a chemical compound with the molecular formula C12H10BrF3O4 and a molecular weight of 355.1 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be synthesized through several methods. One common method involves the bromination of ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate using N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Applications De Recherche Scientifique
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The bromine atom and the trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the ester functional group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparaison Avec Des Composés Similaires
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate can be compared with other similar compounds such as:
Ethyl 3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Ethyl 2-bromo-3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate: Contains a trifluoromethyl group instead of a trifluoromethoxy group, which affects its electronic properties and reactivity.
Ethyl 2-bromo-3-oxo-3-[4-(methoxy)phenyl]propanoate: The methoxy group is less electron-withdrawing compared to the trifluoromethoxy group, resulting in different reactivity patterns.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity due to the presence of the bromine atom and the trifluoromethoxy group.
Propriétés
Numéro CAS |
887267-61-0 |
|---|---|
Formule moléculaire |
C12H10BrF3O4 |
Poids moléculaire |
355.10 g/mol |
Nom IUPAC |
ethyl 2-bromo-3-oxo-3-[4-(trifluoromethoxy)phenyl]propanoate |
InChI |
InChI=1S/C12H10BrF3O4/c1-2-19-11(18)9(13)10(17)7-3-5-8(6-4-7)20-12(14,15)16/h3-6,9H,2H2,1H3 |
Clé InChI |
QEGXHSMWWKDYHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)C1=CC=C(C=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)



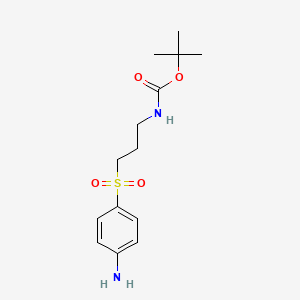
![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
![Methyl (2S)-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]-5-(2-oxoethyl)pyrrolidine-2-carboxylate](/img/structure/B12079390.png)
